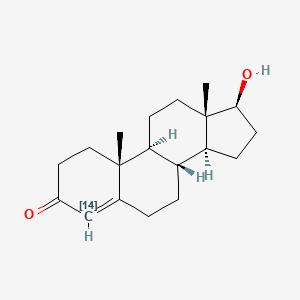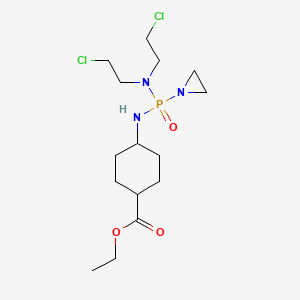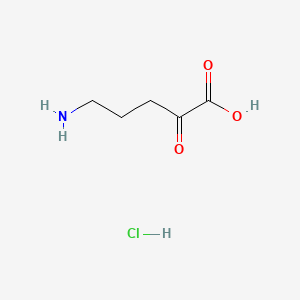
Einecs 261-296-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 261-296-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 261-296-7 would typically involve large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous processes, depending on the nature of the compound and the desired production scale. The use of advanced technologies and equipment, such as reactors, distillation columns, and filtration systems, is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 261-296-7 can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized compounds.
Applications De Recherche Scientifique
Einecs 261-296-7 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: May be utilized in biochemical studies to understand its interactions with biological molecules.
Industry: Employed in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Einecs 261-296-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Einecs 261-296-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison may involve evaluating their physical and chemical properties, reactivity, and applications. Some similar compounds include:
- Einecs 261-218-1 (Cadmium sulfoselenide red)
- Einecs 261-296-8 (Another compound with a similar structure)
Conclusion
This compound is a significant chemical compound with diverse applications in scientific research and industry
Propriétés
Numéro CAS |
58501-37-4 |
|---|---|
Formule moléculaire |
C15H18Cl2N- |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
(1R,9S,13S)-5-chloro-N,N-dimethyltricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-13-amine;chloride |
InChI |
InChI=1S/C15H18ClN.ClH/c1-17(2)15-10-4-3-5-14(15)13-7-6-12(16)9-11(13)8-10;/h3-4,6-7,9-10,14-15H,5,8H2,1-2H3;1H/p-1/t10-,14-,15+;/m1./s1 |
Clé InChI |
XQZVVJSVJKLZFQ-QWIXCXMLSA-M |
SMILES isomérique |
CN(C)[C@@H]1[C@@H]2CC=C[C@@H]1CC3=C2C=CC(=C3)Cl.[Cl-] |
SMILES canonique |
CN(C)C1C2CC=CC1CC3=C2C=CC(=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



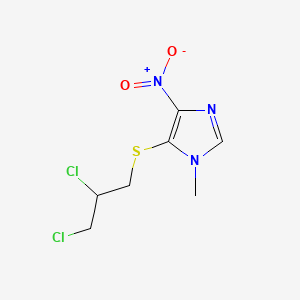

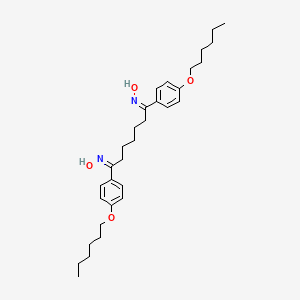



![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
